4-((3-Fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
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Overview
Description
4-((3-Fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group, a pyridinylmethyl group, and a butanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the nitration of fluorobenzene to form 3-fluoronitrobenzene, followed by reduction to yield 3-fluoroaniline.
Formation of the Pyridinylmethyl Intermediate: Pyridine is alkylated with a suitable alkylating agent to form pyridin-3-ylmethylamine.
Coupling Reaction: The final step involves coupling the fluorophenyl and pyridinylmethyl intermediates with a butanoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3-Fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
4-((3-Fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-((3-Fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid involves its interaction with specific molecular targets. The fluorophenyl and pyridinylmethyl groups allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. This can lead to downstream effects on cellular pathways, such as the inhibition of inflammatory mediators or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
- 4-((3-Bromophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
- 4-((3-Methylphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
Uniqueness
The presence of the fluorine atom in 4-((3-Fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and methyl analogs. This can enhance its bioavailability and efficacy in biological systems.
Properties
IUPAC Name |
4-(3-fluoroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c17-12-4-1-5-13(7-12)20-15(21)8-14(16(22)23)19-10-11-3-2-6-18-9-11/h1-7,9,14,19H,8,10H2,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVGHNPYJABBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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